molecular formula C19H19ClF2N4O3S B11930845 Tinlorafenib CAS No. 2573781-75-4

Tinlorafenib

Cat. No.: B11930845
CAS No.: 2573781-75-4
M. Wt: 456.9 g/mol
InChI Key: VVLVISDSGRHLMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tinlorafenib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely available due to its status as an investigational drug. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tinlorafenib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include halogenating agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives that retain the core structure of this compound .

Scientific Research Applications

Tinlorafenib has several scientific research applications, including:

Mechanism of Action

Tinlorafenib exerts its effects by inhibiting the activity of BRAF, a serine/threonine-protein kinase involved in the regulation of cell growth and division. By targeting BRAF V600 mutations, this compound disrupts the signaling pathways that promote tumor growth and survival. This inhibition leads to the suppression of tumor cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tinlorafenib

This compound is unique due to its high brain penetration, making it particularly effective for treating brain tumors with BRAF V600 mutations. Its selectivity and potency also distinguish it from other BRAF inhibitors, offering potential advantages in terms of efficacy and safety .

Properties

CAS No.

2573781-75-4

Molecular Formula

C19H19ClF2N4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

N-[2-chloro-3-[(3,5-dimethyl-4-oxoquinazolin-6-yl)amino]-4-fluorophenyl]-3-fluoropropane-1-sulfonamide

InChI

InChI=1S/C19H19ClF2N4O3S/c1-11-13(6-7-14-16(11)19(27)26(2)10-23-14)24-18-12(22)4-5-15(17(18)20)25-30(28,29)9-3-8-21/h4-7,10,24-25H,3,8-9H2,1-2H3

InChI Key

VVLVISDSGRHLMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)N(C=N2)C)NC3=C(C=CC(=C3Cl)NS(=O)(=O)CCCF)F

Origin of Product

United States

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